molecular formula C11H10N4OS2 B7449578 5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one

5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B7449578
M. Wt: 278.4 g/mol
InChI Key: ISIQGUIVTBGKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thienopyrimidine derivative that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase B, a signaling pathway that is involved in cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one in lab experiments include its potential as a therapeutic agent for cancer treatment. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one. One potential direction is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Another direction is the development of new analogs of this compound with improved efficacy and reduced toxicity. Additionally, the study of the mechanism of action of this compound and its interaction with other signaling pathways could provide valuable insights into the development of new cancer therapies.

Synthesis Methods

The synthesis of 5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-chloro-3-methylthieno[2,3-d]pyrimidine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Properties

IUPAC Name

5-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS2/c1-6-4-17-10-9(6)11(16)15(5-12-10)3-8-14-13-7(2)18-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQGUIVTBGKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)N(C=N2)CC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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